molecular formula C16H17NO2 B3363244 1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone CAS No. 1017781-55-3

1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B3363244
CAS No.: 1017781-55-3
M. Wt: 255.31 g/mol
InChI Key: JVLWBFIYUUJOCO-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone (CAS: 1017781-55-3) is a diaryl ethanone derivative with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol. The compound features two aromatic rings: one substituted with a methoxy group (4-methoxyphenyl) and the other with an aminomethyl group (4-(aminomethyl)phenyl), both linked to a central ketone group. Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (aminomethyl) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-8-4-12(5-9-15)10-16(18)14-6-2-13(11-17)3-7-14/h2-9H,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLWBFIYUUJOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695788
Record name 1-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-55-3
Record name 1-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone typically involves the reaction of 4-(aminomethyl)benzaldehyde with 4-methoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ethanone linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(aminomethyl)benzoic acid and 4-methoxybenzoic acid.

    Reduction: Formation of 1-(4-(aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

AMPE serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

  • Oxidation: Converts AMPE to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
  • Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.
Reaction TypeExample Products
Oxidation4-(aminomethyl)benzoic acid, 4-methoxybenzoic acid
Reduction1-(4-(aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanol
SubstitutionVarious substituted derivatives

Biology

In biological research, AMPE has been studied for its potential interactions with biological macromolecules. The presence of the aminomethyl group allows for hydrogen bonding with proteins or nucleic acids, while the methoxy group enhances lipophilicity, facilitating membrane penetration.

Mechanism of Action:
The compound's mechanism involves binding to specific molecular targets, influencing biological activity through modulation of binding affinity and specificity.

Medicine

AMPE is being investigated for its pharmacological properties and therapeutic applications. Preliminary studies suggest potential uses in:

  • Antimicrobial Activity: Research indicates that AMPE may exhibit antibacterial properties against various pathogens.
  • Anticancer Activity: Initial findings suggest that it may inhibit tumor growth by interfering with cancer cell proliferation pathways.
  • Neuroprotective Effects: There is emerging evidence that AMPE may protect neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of AMPE against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that AMPE reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis. This effect was attributed to the compound's ability to activate caspase pathways.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazinyl and Sulfonyl Groups

Compounds such as 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) (MW: 520.11 g/mol) and 1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7o) (MW: 558.08 g/mol) share the ethanone core but differ in substituents. These derivatives exhibit antiproliferative activity due to their sulfonyl-piperazinyl and tetrazole moieties, which enhance cellular uptake and target binding.

Pyridine-Based CYP51 Inhibitors

The pyridine derivatives (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) are potent inhibitors of the Trypanosoma cruzi CYP51 enzyme. Unlike the target compound, these feature pyridine rings and trifluoromethyl groups, which confer higher metabolic stability and antiparasitic efficacy comparable to posaconazole .

Metal Complexes and Antifungal Activity

The ligand 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ) forms metal complexes (e.g., Co²⁺, Ni²⁺) with enhanced antifungal activity compared to the free ligand. This highlights the role of coordination chemistry in modifying bioactivity—a contrast to the uncomplexed target compound .

Brominated and Halogenated Derivatives

Brominated ethanones like 2-bromo-1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanone (33f) () demonstrate how halogenation impacts reactivity and biological targeting. The bromine atom enhances electrophilicity, making these compounds intermediates in synthesizing more complex antiparasitic agents .

Data Tables: Key Comparative Parameters

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity Evidence
1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone C₁₆H₁₇NO₂ 255.31 4-Methoxyphenyl, 4-(aminomethyl)phenyl Under investigation
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-(tetrazol-5-yl)ethanone (7n) C₂₁H₂₁N₅O₄S 520.11 Sulfonyl-piperazinyl, nitro-tetrazole Antiproliferative
(S)-(4-Chlorophenyl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl-ethanone (UDO) C₂₄H₂₂ClF₃N₂O 452.89 Pyridine, trifluoromethyl Antiparasitic (CYP51 inhibition)
2-Amino-1-(4-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 4-Hydroxyphenyl, amino Antioxidant, antimicrobial
2-Hydroxy-1-(4-hydroxyphenyl)ethanone (Marine-derived) C₈H₈O₃ 152.15 4-Hydroxyphenyl, hydroxyl Bioactive metabolite

Key Findings and Trends

Sulfonyl and piperazinyl groups (e.g., –2) increase molecular weight and rigidity, correlating with higher melting points and antiproliferative activity.

Biological Activities :

  • Antiparasitic activity is linked to pyridine/trifluoromethyl groups (), whereas metal coordination () amplifies antifungal effects.

Natural vs. Synthetic: Natural ethanones (e.g., ) often have hydroxyl or furyl groups, while synthetic variants prioritize halogenation or sulfonation for targeted bioactivity.

Biological Activity

1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone, also known as a derivative of phenyl ethanone, has garnered attention for its diverse biological activities. This compound features both an aminomethyl group and a methoxy group, contributing to its unique chemical properties and potential pharmacological applications.

The chemical structure of 1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone can be represented as follows:

  • Molecular Formula : C16H17NO2
  • Molecular Weight : 271.31 g/mol

Structural Characteristics

  • The aminomethyl group allows for hydrogen bonding with biological macromolecules, enhancing interaction with various targets.
  • The methoxy group increases lipophilicity, facilitating membrane permeability and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess effective antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12.5 μg/mL
Compound BE. coli10 μg/mL
1-(4-Aminomethyl)phenyl-2-(4-methoxyphenyl)ethanoneS. aureusTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Structure-activity relationship (SAR) studies indicate that the presence of the methoxy group enhances cytotoxicity against specific cancer cell lines .

Case Study: Anticancer Efficacy

In a recent study, the compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics .

Anti-inflammatory Activity

Another significant aspect of 1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone is its anti-inflammatory potential. Compounds with similar functional groups have shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The aminomethyl group forms hydrogen bonds with amino acid residues in target proteins.
  • Hydrophobic Interactions : The methoxy group participates in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Q & A

Q. What are the established synthetic routes for 1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone, and how are intermediates characterized?

The compound is synthesized via multi-step reactions. A common approach involves:

  • Friedel-Crafts acylation : Reacting 4-methoxyacetophenone derivatives with appropriate aryl halides or boronic acids under catalytic conditions (e.g., AlCl₃ or Pd-based catalysts for cross-coupling reactions) .
  • Reductive amination : Introducing the aminomethyl group via reduction of a nitrile or imine intermediate using agents like NaBH₄ or LiAlH₄ .
    Intermediates are characterized using TLC for reaction monitoring, IR for functional group analysis (e.g., C=O stretch at ~1680 cm⁻¹), and NMR (¹H/¹³C) to confirm regiochemistry and substituent positions .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : Key for identifying aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm and ketone carbons at δ ~200 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₇NO₂).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for the aminomethylation step, and what factors contribute to variability?

Yield optimization involves:

  • Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in reductive amination .
  • Temperature control : Excessive heat during acylation may lead to ketone decomposition, reducing yields by ~20% .
    Variability often arises from moisture sensitivity (e.g., AlCl₃ hydrolysis in Friedel-Crafts) or steric hindrance in bulky intermediates .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact biological activity in cancer models?

  • Methoxy groups : Enhance lipophilicity, improving cell membrane permeability (e.g., IC₅₀ reduction from 50 µM to 12 µM in colorectal cancer lines) .
  • Aminomethyl substitution : Increases hydrogen-bonding potential, affecting target binding (e.g., kinase inhibition assays show 2-fold higher activity vs. non-aminated analogs) .
  • Contradictions : Some derivatives with para-substituted methoxy groups show reduced activity due to altered π-π stacking with DNA intercalation targets .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature (VT) NMR : Diagnoses dynamic rotational barriers in hindered ketones .
  • 2D NMR (COSY, NOESY) : Assigns coupling between adjacent protons in crowded aromatic regions .
  • Computational modeling : DFT calculations predict chemical shifts (±0.5 ppm accuracy) to validate assignments .

Q. What safety protocols are essential for handling intermediates with reactive functional groups?

  • Aminomethyl intermediates : Use inert atmosphere (N₂/Ar) to prevent oxidation; LC-MS monitors for byproducts like nitrosamines .
  • Ketone derivatives : Avoid prolonged skin contact (risk of sensitization); PPE (gloves, goggles) and fume hoods are mandatory .

Methodological Guidance

Q. How to design SAR studies for this compound’s derivatives?

  • Scaffold diversification : Synthesize analogs with halogens (F, Cl), alkyl chains, or heterocycles at the 4-position .
  • In silico screening : Use molecular docking (AutoDock Vina) to prioritize targets like COX-2 or EGFR kinases .
  • Dose-response assays : Validate activity in 3D spheroid models to mimic tumor microenvironments .

Q. What in vitro models are suitable for evaluating anticancer mechanisms?

  • Apoptosis assays : Annexin V/PI staining in HCT-116 cells .
  • Cell cycle analysis : Flow cytometry after 24h treatment (G1 arrest indicates CDK inhibition) .
  • Mitochondrial toxicity : JC-1 staining to measure ΔΨm collapse .

Data Interpretation and Reproducibility

Q. How to address low reproducibility in catalytic cross-coupling steps?

  • Catalyst pre-activation : Reduce Pd(OAc)₂ with DIBAL-H to generate active Pd(0) species .
  • Oxygen-free conditions : Use Schlenk lines for Suzuki-Miyaura reactions to prevent catalyst oxidation .
  • Batch analysis : Compare HPLC purity (>95%) across synthetic replicates .

Q. What computational tools predict metabolic stability of this compound?

  • ADMET predictors : SwissADME estimates CYP450 metabolism (e.g., t₁/₂ = 2.1h in human liver microsomes) .
  • Metabolite ID : LC-QTOF-MS identifies oxidation products (e.g., hydroxylation at the methoxy group) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone
Reactant of Route 2
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1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone

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